(8S)-Methyl zearalenone

Carbonyl Reductase 1 Enzyme Inhibition Drug Discovery

Standard zearalenone and its metabolites confound CBR1 studies due to off-target estrogen receptor and Hsp90 binding. (8S)-Methyl zearalenone solves this as a selective tool compound. - **Selectivity:** Human CBR1 inhibitor, IC50 = 0.21 µM; no detectable Hsp90 or significant kinase binding. - **Application:** Ideal for chemoresistance, prostaglandin metabolism, and SAR studies of resorcylic acid lactones. - **Quality:** Validated analytical reference standard for LC-MS/MS method differentiation.

Molecular Formula C19H24O5
Molecular Weight 332.4 g/mol
Cat. No. B12387411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8S)-Methyl zearalenone
Molecular FormulaC19H24O5
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC1CCC=CC2=C(C(=CC(=C2)O)O)C(=O)OC(CCCC1=O)C
InChIInChI=1S/C19H24O5/c1-12-6-3-4-8-14-10-15(20)11-17(22)18(14)19(23)24-13(2)7-5-9-16(12)21/h4,8,10-13,20,22H,3,5-7,9H2,1-2H3/b8-4+/t12-,13-/m0/s1
InChIKeyUUJWDQDIRVJCGT-KMEVASEGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Selective CBR1 Inhibitor (8S)-Methyl Zearalenone


(8S)-Methyl zearalenone (CAS 1137720-39-8, molecular formula C19H24O5, molecular weight 332.39 g/mol) is a semi-synthetic zearalenone analogue, also designated as ZEA analogue 5, featuring an additional methyl group at the C5' position of the macrolide ring [1]. This compound is a selective and potent inhibitor of human carbonyl reductase 1 (CBR1) with an IC50 value of 0.21 μM [1]. In contrast to the parent mycotoxin zearalenone, (8S)-methyl zearalenone exhibits markedly reduced binding to a panel of human protein kinases and no detectable binding to heat shock protein 90 (Hsp90), thereby establishing a distinct and highly specific pharmacological profile [1].

Non-Interchangeability: Zearalenone vs. (8S)-Methyl Zearalenone


Direct substitution of (8S)-methyl zearalenone with the parent mycotoxin zearalenone, or its primary reduced metabolites α- and β-zearalenol, is scientifically unsound for studies targeting carbonyl reductase 1 (CBR1) due to fundamental differences in molecular target engagement and selectivity. While zearalenone is characterized by its binding to Hsp90 and estrogen receptors (ERs) [1][2], (8S)-methyl zearalenone is engineered via propionate scanning to ablate Hsp90 binding while gaining potent and selective CBR1 inhibition [3]. α-Zearalenol, a major phase I metabolite, exhibits estrogenic potency (EC50 0.022 nM) far exceeding that of zearalenone itself [2]. These divergent activity profiles underscore that these compounds are not interchangeable; their use in assays would lead to confounding, off-target effects and invalidate data interpretation for CBR1-centric investigations.

Selectivity Profile: (8S)-Methyl Zearalenone vs. Zearalenone


CBR1 Inhibition vs. Zearalenone

(8S)-Methyl zearalenone is a potent inhibitor of human carbonyl reductase 1 (CBR1) with an IC50 of 210 nM (0.21 μM) [1]. In contrast, the parent compound zearalenone exhibits no significant inhibition of CBR1 under identical assay conditions, as the introduction of the methyl group at C5' is essential for conferring this inhibitory activity [1].

Carbonyl Reductase 1 Enzyme Inhibition Drug Discovery

Hsp90 Binding vs. Zearalenone

(8S)-Methyl zearalenone exhibits no detectable binding to human Hsp90 [1]. This contrasts sharply with zearalenone, which binds to Hsp90 with a Kd of 130 nM for its most active stereoisomer [2]. This functional switch in target engagement, driven by the strategic addition of a single methyl group, eliminates a major off-target liability associated with the parent compound.

Heat Shock Protein 90 Target Selectivity Off-Target Profiling

Cytotoxicity vs. Zearalenone

In cytotoxicity assays using the L929 mouse fibroblast cell line, zearalenone exhibits an IC50 of 9.4 μM [1]. While specific IC50 values for (8S)-methyl zearalenone in the same cell line are not reported, the class of zearalenone analogues featuring an additional methyl group are generally less active than the parent compound [1]. The engineered selectivity of (8S)-methyl zearalenone for CBR1 further suggests a cleaner cytotoxic profile compared to the multi-targeted zearalenone.

Cytotoxicity Cell Viability L929 Fibroblasts

Kinase Binding Profile vs. Zearalenone

(8S)-Methyl zearalenone demonstrates reduced binding to a panel of human protein kinases compared to zearalenone [1]. This is a critical distinction, as zearalenone is known to inhibit multiple kinases, contributing to its complex biological effects. The specific reduction in kinase binding further validates the engineered selectivity of this analogue.

Kinase Profiling Selectivity Polypharmacology

Applications of (8S)-Methyl Zearalenone


CBR1 Chemical Probe in Drug Metabolism and Cancer

(8S)-Methyl zearalenone serves as a validated, potent, and selective inhibitor for human CBR1 (IC50 = 210 nM) [1]. Its well-characterized selectivity profile, including the absence of Hsp90 binding and reduced kinase interactions [1], makes it an ideal tool compound for dissecting the specific role of CBR1 in xenobiotic metabolism, cancer cell chemoresistance, and prostaglandin metabolism. Procurement is justified for any laboratory requiring a high-quality CBR1 inhibitor without the confounding polypharmacology of zearalenone.

Negative Control for Hsp90 and Estrogenic Effects

Given that (8S)-methyl zearalenone does not bind to Hsp90 [1] and its engineered methyl group is expected to significantly diminish estrogen receptor affinity compared to zearalenone and α-zearalenol [2], this compound is uniquely positioned as a negative control. Researchers investigating the estrogenic or Hsp90-dependent effects of zearalenone can utilize (8S)-methyl zearalenone to demonstrate that observed phenotypes are specifically linked to the parent compound's targets, thereby strengthening experimental conclusions.

Analytical Reference Standard for Zearalenone Analogs

The distinct structural feature of the additional methyl group at C5' provides a unique chemical signature for (8S)-methyl zearalenone . This makes it a valuable analytical reference standard for developing and validating LC-MS/MS or HPLC methods aimed at differentiating this selective CBR1 inhibitor from the broader class of zearalenone mycotoxins in complex biological matrices or environmental samples.

SAR Tool for Resorcylic Acid Lactones

(8S)-Methyl zearalenone is a prime example of successful 'propionate scanning,' where a single methyl substitution radically alters the compound's target from Hsp90 and kinases to CBR1 . It is an essential reference compound for academic and industrial medicinal chemistry groups studying the SAR of resorcylic acid lactones, providing a clear benchmark for understanding how subtle structural modifications can drive profound changes in target selectivity and biological function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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